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Chemical Profile and Introduction

Famoxadone is a broad-spectrum fungicide belonging to the Quinone outside Inhibitor (Qol) class,
specifically categorized under FRAC Group 11. First introduced in 1998, it has become a crucial tool for
managing economically significant fungal pathogens across various crops [1] [2]. Famoxadone is
particularly recognized for its exceptional activity against Oomycete fungi including Plasmopara viticola
(grape downy mildew) and Phytophthora infestans (potato late blight), pathogens that can cause devastating
yield losses if not properly controlled [3]. Its unique chemical structure and mode of action have made it a
valuable component in integrated disease management programs, especially when formulated in combination

with other active ingredients to enhance efficacy and manage resistance development.

The compound exhibits protectant and residual activity with translaminar movement, providing protection
to both upper and lower leaf surfaces [1]. From a regulatory perspective, famoxadone is not approved for
use in the European Union but maintains registrations in other key markets including the United States,
Australia, and various countries in Asia and South America [2]. Recent regulatory activity indicates
continued interest in expanding its use, with the US EPA receiving applications for new use patterns on

various crop groups as recently as 2025 [4].

Table 1: Fundamental Chemical and Physical Properties of Famoxadone
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Property Specification Reference

Chemical Name (RS)-3-anilino-5-methyl-5-(4-phenoxyphenyl)-1,3- [1]
oxazolidin-2,4-dione

CAS Registry Number 131807-57-3 [1][2]
Molecular Formula C22H18N204 [1] [2]
Molecular Weight 374.39 g/mol [1][2]
Appearance White to off-white crystalline powder [1]
Melting Point 141-143°C [1][2]
Aqueous Solubility 0.059 mg/L at 20°C (pH 7) [2]
Octanol-Water Partition 4.65 (at 20°C) [2]

Coefficient (log Kow)
Vapor Pressure 6.4 x 10~> mPa at 25°C [2]

FRAC Classification 11 (Qo Inhibitor) [5]

Mechanism of Action

Molecular Target and Biochemical Inhibition

Famoxadone exerts its fungicidal activity by specifically targeting the cytochrome bcl complex (also
known as complex III) in the mitochondrial electron transport chain of fungal pathogens [5]. More precisely,
it binds to the Quinone outside (Qo) site of this complex, thereby inhibiting electron transfer between
cytochrome b and cytochrome c1 [1]. This disruption halts the quinol oxidation process, which is essential
for the conversion of ubiquinol to ubiquinone [6]. The consequent blockade of electron flow severely impairs

mitochondrial respiration, leading to a rapid cessation of ATP production in fungal cells [2]. Without
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adequate ATP, critical cellular processes including energy-dependent motility, germination, and infectious

growth cannot be sustained, ultimately resulting in fungal cell death.

The binding of famoxadone to the Qo site is particularly effective due to its high affinity for the
hydrophobic pocket near the heme bH cofactor of cytochrome b [6]. This specific binding characteristic
differentiates it from other fungicide classes and contributes to its broad-spectrum activity against various
fungal pathogens. The compound's effectiveness spans across multiple taxonomic groups of plant pathogens,
demonstrating particular potency against Oomycetes (Plasmopara viticola, Phytophthora infestans),

Ascomycetes, and Basidiomycetes [1].

Physiological Effects on Fungal Pathogens

The disruption of mitochondrial respiration manifests in several observable physiological effects on
susceptible fungal pathogens. Famoxadone has been shown to be a strong inhibitor of sporangial
differentiation and zoospore release in Oomycete pathogens [3]. When exposed to low concentrations of
the fungicide, zoospores of P. infestans rapidly lose motility, cease oxygen consumption, and undergo
cellular lysis through the release of cellular contents into the surrounding medium [3]. These effects occur

within minutes of exposure, highlighting the rapid action of the compound at the cellular level.

The fungicide primarily exhibits protective activity by preventing the establishment of infection structures
on plant surfaces. Its translaminar movement enables redistribution from the upper to lower leaf surfaces,
providing comprehensive protection against pathogens that preferentially colonize the abaxial side of leaves
[1]. Additionally, famoxadone demonstrates excellent rainfastness and residual activity, as it is rapidly
absorbed and strongly bound to the waxy cuticular layer of plants, making it resistant to wash-off after
application [1]. This property contributes to prolonged protection intervals, typically ranging from 7 to 14

days depending on environmental conditions and disease pressure.

© 2026 Smolecule. All rights reserved. 3/11 Tech Support


https://www.smolecule.com/products/s588098?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10746041/
https://www.cnagrochem.com/news/famoxadone-fungicidepowerful-broad-spectrum-disease-control.html
https://www.smolecule.com/products/s588098?utm_src=pdf-body
https://www.sciencedirect.com/science/article/abs/pii/S0261219400001563
https://www.sciencedirect.com/science/article/abs/pii/S0261219400001563
https://www.cnagrochem.com/news/famoxadone-fungicidepowerful-broad-spectrum-disease-control.html
https://www.smolecule.com/products/s588098?utm_src=pdf-body
https://www.cnagrochem.com/news/famoxadone-fungicidepowerful-broad-spectrum-disease-control.html
https://www.smolecule.com/products/s588098?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C U | e Specifications & Pricing

@amoxadone ApplicatiorD

Click to download full resolution via product page

Diagram 1: Famoxadone's mechanism of action at the molecular and cellular levels, illustrating the

cascade from target site binding to antifungal effects.

Resistance Mechanisms and Management
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Known Resistance Mutations

Resistance to Qol fungicides, including famoexadone, primarily occurs through target-site mutations in the
cytochrome b gene, which alter the binding affinity of the fungicide to its target site. The most significant
and widespread mutation is G143A (glycine to alanine at position 143), which confers high-level resistance
with resistance factors often exceeding 100-fold [5]. This mutation structurally impedes fungicide binding
through steric hindrance while maintaining the physiological function of the enzyme, allowing resistant
pathogens to survive and reproduce in the presence of the fungicide [6]. Two other documented mutations,
though less common, include F129L (phenylalanine to leucine at position 129) and G137R (glycine to

arginine at position 137), both of which confer moderate (partial) resistance with lower resistance factors [5].

The emergence and selection of resistant populations are influenced by several factors, including the
frequency of fungicide applications, the dose rate applied, and the partner fungicide used in mixture
products. Research has demonstrated that selection pressure increases significantly when the dose of the
Qol fungicide is elevated, and that the choice of partner fungicide in mixture formulations can either
accelerate or delay resistance development [7]. Notably, certain pathogens including rusts (Puccinia spp.),
Alternaria solani, and Pyrenophora teres are considered lower risk for G143A resistance development due to

the presence of an intron directly after the G143 codon that makes the mutation biologically lethal [5].

Table 2: Major Target-Site Mutations Conferring Resistance to Qol Fungicides

) Resistance Impact on Field Pathogens Where
Mutation .
Level Efficacy Documented

G143A (Glycine to High (complete) Severe loss of control Plasmopara viticola, Botrytis
Alanine at 143) resistance cinerea, Blumeria graminis
F129L (Phenylalanine Moderate (partial) Reduced efficacy, but Plasmopara viticola,
to Leucine at 129) resistance some control at label Alternaria solani,

rates Pyrenophora teres
G137R (Glycine to Moderate (partial) Reduced efficacy, but Alternaria solani,
Arginine at 137) resistance some control at label Pyrenophora teres

rates
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Resistance Management Strategies

Effective resistance management for Qol fungicides follows specific guidelines established by the Fungicide
Resistance Action Committee (FRAC). These strategies aim to reduce selection pressure on pathogen
populations while maintaining effective disease control. The core principles include: limiting the number of
Qol applications per season (typically 2-3 applications depending on the crop and pathogen), using
mixtures with partner fungicides having different modes of action, and alternating with non-Qol
fungicides from different FRAC groups [5]. Recent research has demonstrated that the selection pressure for
resistance is significantly influenced by both the dose of the Qol fungicide and the specific partner fungicide

used in the mixture [7].

The most effective partner fungicides for resistance management are those with multi-site activity such as
folpet, which has been shown to delay resistance development most effectively when mixed with
famoxadone [7]. Other effective partners include fosetyl-aluminium, while mancozeb has demonstrated
comparatively lower effectiveness in reducing the rate of resistance selection [7]. For applications where
resistance has already been detected, novel approaches involving computer-aided design of fungicide
combinations have shown promise. In silico docking studies and molecular dynamics simulations have
identified potential effective combinations, such as famoxadone with thiram or captan, which maintain

efficacy against both wild-type and G143 A-mutant cytochrome b [6].

Resistance Detection

Click to download full resolution via product page
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Diagram 2: Resistance development pathway and management strategies for Qol fungicides like

famoxadone.

Experimental and Analytical Methods

Molecular Docking and In Silico Screening Protocols

Molecular docking simulations provide a powerful approach for screening and predicting the binding
affinity of famexadone to wild-type and mutant forms of cytochrome b. The following protocol has been
adapted from recent research that successfully identified effective fungicide combinations for overcoming

Qol resistance [6]:

¢ Protein Structure Preparation: Generate homology models of cytochrome b for target pathogens
such as Plasmopara viticola and Botrytis cinerea using templates from the Protein Data Bank (e.g.,
PDB: 7JRG). Model quality should be evaluated using validation servers such as SAVES v6.0, which
includes ERRAT and PROVE algorithms. Create mutant versions (G143A, F129L, and double
mutants) through site-directed mutagenesis in molecular modeling software such as Maestro
Schrodinger.

¢ Ligand Preparation: Obtain 3D structures of famoxadone and other fungicides from databases like
ZINC15 or PubChem. Prepare ligands using appropriate software tools by adding hydrogen atoms,
correcting bond orders, and optimizing geometries using force fields such as OPLS3 or OPLSA4.

e Molecular Docking: Perform docking simulations using Schrédinger Glide with the following
parameters: grid box centered on known active sites (coordinates approximately X=195.53,
Y=213.29, Z=176.3 for wild-type), dimensions of 44x46x56 A, and Glide XP mode for extra precision.
Run simulations in triplicate to ensure reproducibility.

¢ Analysis: Evaluate binding poses, binding scores, and specific molecular interactions (hydrogen
bonds, hydrophobic interactions, 1t-1t stacking) between fungicides and cytochrome b. Compare
binding affinities across wild-type and mutant proteins to identify compounds with maintained efficacy
against resistant strains.

This in silico approach enables rapid screening of potential fungicide combinations before proceeding to
more resource-intensive in vitro and in planta testing, significantly accelerating the discovery of effective

resistance management solutions [6].

Biological Efficacy Assays
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Standardized biological assays are essential for quantifying the direct effects of famoxadone on fungal
pathogens and determining baseline sensitivity. The following methodologies have been established through

previous research on famoxadone's biological mode of action [3]:

¢ Inhibition of Sporangial Differentiation and Zoospore Release: Prepare sporangial suspensions
of target pathogens (P. viticola or P. infestans) in sterile distilled water. Expose to famoxadone at
concentrations ranging from 0.1 to 10 mg/L for 2-4 hours at 18-20°C. Assess sporangial lysis and
zoospore release using hemocytometer counts under a microscope. Calculate ECo0 values (effective
concentration causing 90% inhibition) through regression analysis of concentration-response curves.

¢ Motility and Lysis of Zoospores: Incubate zoospore suspensions with famoxadone at 0.1-5 mg/L
and monitor motility cessation over time (typically 5-30 minutes) using microscopic examination.
Quantify cell lysis through measurement of electrical conductivity changes in the suspension medium
or by counting intact cells using a hemocytometer.

¢ Protective and Curative Activity on Whole Plants: Apply famoxadone to host plants (grape
seedlings or potato plants) at recommended field rates (e.g., 50-100 g a.i./ha) using a precision
sprayer. For protective activity, apply fungicide 24 hours before inoculation with pathogen spores. For
curative activity, apply at 24, 48, or 72 hours after inoculation. Incubate plants under controlled
conditions (high humidity, moderate temperatures) and assess disease development 7-14 days after
inoculation using standardized disease rating scales. Calculate efficacy based on percentage disease
reduction compared to untreated controls.

Table 3: Experimental Biological Activity of Famoxadone Against Key Pathogens

Experimental

Pathogen Bioassay Type ECo0 Value Reference
g Yy P ° Conditions

Plasmopara Zoospore release <1 mg/L In vitro, 20°C, 2h [3]

viticola inhibition exposure

Phytophthora Zoospore release <1 mg/L In vitro, 18°C, 2h [3]

infestans inhibition exposure

Plasmopara Protective activity ~ >90% control 75 g a.i./ha, 7 days after  [3]

viticola on grape application

Botrytis cinerea

Mycelial growth
inhibition

Variable (mutant-
dependent)

In vitro, mutant

cytochrome b strains

[6]
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Application Guidelines and Regulatory Status

Agronomic Applications and Use Patterns

Famoxadone is registered for use on a wide range of crops, with particular strength in controlling diseases in
high-value horticultural crops. Its primary application is as a protective fungicide applied before disease
development, though it also exhibits some curative properties when applied shortly after infection [1] [3].
The standard application rates typically range from 50 to 100 grams of active ingredient per hectare,
depending on the target crop, disease pressure, and application timing [1]. For optimal performance,
applications should be made using equipment that ensures thorough coverage of all plant surfaces, as

famoxadone's translaminar activity provides protection to both the adaxial and abaxial leaf surfaces.

The most significant uses of famoxadone include: potatoes and tomatoes for control of late blight
(Phytophthora infestans) and early blight (Alternaria solani); grapes for management of downy mildew
(Plasmopara viticola) and powdery mildew (Uncinula necator); cucurbits (cucumbers, melons, squash) for
control of downy mildew (Pseudoperonospora cubensis) and powdery mildew; and various leafy vegetables
and ornamental plants [1] [2]. Famoxadone is frequently formulated in combination with other active
ingredients, most notably cymexanil, which provides complementary curative activity through a different
mode of action (inhibition of nucleic acid synthesis) [1]. This combination approach enhances both the

spectrum of activity and resistance management potential.

Current Regulatory Status and Approvals

The regulatory landscape for famoxadone varies across different regions, reflecting evolving risk

assessments and regulatory priorities. As of recent updates:

e European Union: Famoxadone is not approved under EC Regulation 1107/2009 and has been
identified as a candidate for substitution due to concerns regarding persistent, bioaccumulative,
and toxic (PBT) properties [2].

¢ United States: Famoxadone remains registered, with recent applications submitted to the EPA for
new uses on various crop groups including brassica leafy greens, fruiting vegetables, root
vegetables, and mangoes [4]. These applications, received in 2023-2025, indicate continued
interest in expanding the use pattern of this fungicide.
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e Australia: The APVMA registered a new product containing famoxadone in combination with
oxathiapiprolin (Zorvec Encantia Fungicide) in May 2025, indicating continued regulatory
acceptance for specific uses [8].

¢ Other Regions: Famoxadone maintains registrations in various countries across Central and South
America, South-east Asia, Africa, China, and Japan [2].

From a environmental and toxicological perspective, famoxadone exhibits low mammalian toxicity (acute
oral LDso >5000 mg/kg in rats) but presents significant risks to aquatic ecosystems, with demonstrated high
toxicity to fish and aquatic invertebrates [1] [2]. These environmental characteristics have influenced
regulatory decisions in certain jurisdictions and should be considered in application planning, particularly

near aquatic habitats.
Conclusion and Future Perspectives

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Resistance Mechanisms, and Experimental Protocols]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b588098#famoxadone-qoi-fungicide-class-11]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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